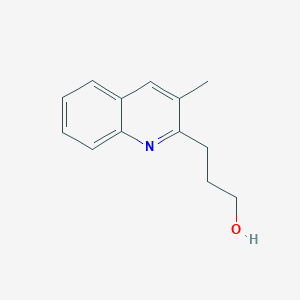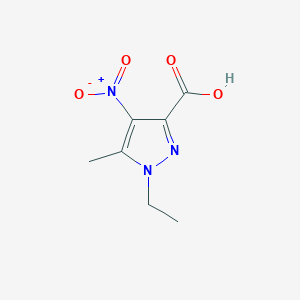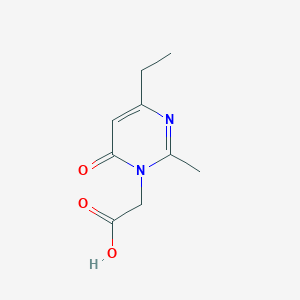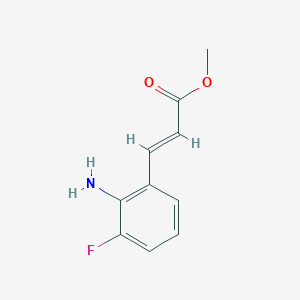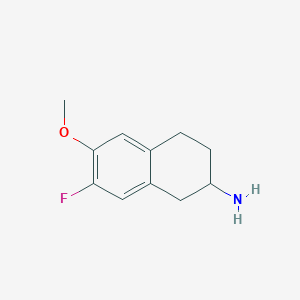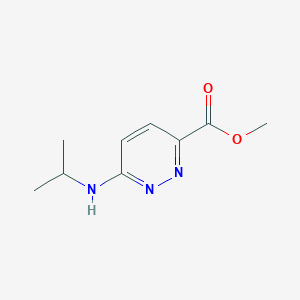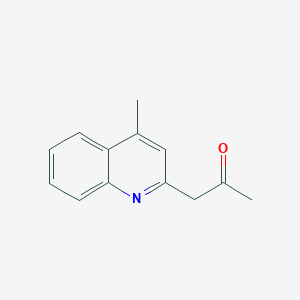
1-(4-Methylquinolin-2-yl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylquinolin-2-yl)propan-2-one is an organic compound with the molecular formula C13H13NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
1-(4-Methylquinolin-2-yl)propan-2-one can be synthesized through several methods. One common method involves the Friedländer quinoline synthesis, which is a condensation reaction between 2-aminoarylketones and carbonyl compounds possessing a reactive methylene group. This reaction is typically carried out in the presence of an acid catalyst, such as polyphosphoric acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
1-(4-Methylquinolin-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
1-(4-Methylquinolin-2-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Quinoline derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1-(4-Methylquinolin-2-yl)propan-2-one depends on its specific application. In biological systems, quinoline derivatives often interact with enzymes and receptors, modulating their activity. For example, they may inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by acting as agonists or antagonists.
相似化合物的比较
Similar Compounds
1-(4-Phenylquinolin-2-yl)propan-1-one: Similar in structure but with a phenyl group instead of a methyl group.
1-(2-Methylquinolin-4-yl)propan-2-one: Similar but with the methyl group in a different position on the quinoline ring.
1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol: Contains an indole ring instead of a quinoline ring.
Uniqueness
1-(4-Methylquinolin-2-yl)propan-2-one is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 4-position and the propan-2-one moiety provides distinct chemical properties compared to other quinoline derivatives.
属性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
1-(4-methylquinolin-2-yl)propan-2-one |
InChI |
InChI=1S/C13H13NO/c1-9-7-11(8-10(2)15)14-13-6-4-3-5-12(9)13/h3-7H,8H2,1-2H3 |
InChI 键 |
UOCWHLYRIUJJCQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=CC=CC=C12)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11900196.png)

